molecular formula C16H24N2O2 B267581 N-butyl-3-[(2,2-dimethylpropanoyl)amino]benzamide

N-butyl-3-[(2,2-dimethylpropanoyl)amino]benzamide

Cat. No. B267581
M. Wt: 276.37 g/mol
InChI Key: DJAKDKHUFMOMAH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-butyl-3-[(2,2-dimethylpropanoyl)amino]benzamide, also known as BDP-9066, is a novel compound that has gained attention in the scientific community due to its potential applications in medical research. BDP-9066 is a synthetic compound that belongs to the class of benzamide derivatives and has been found to exhibit promising biological activity.

Mechanism of Action

The mechanism of action of N-butyl-3-[(2,2-dimethylpropanoyl)amino]benzamide is not fully understood, but it is believed to involve the inhibition of specific enzymes and proteins that play a role in tumor growth and inflammation. N-butyl-3-[(2,2-dimethylpropanoyl)amino]benzamide has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression and play a role in cancer development. In addition, N-butyl-3-[(2,2-dimethylpropanoyl)amino]benzamide has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
N-butyl-3-[(2,2-dimethylpropanoyl)amino]benzamide has been found to exhibit several biochemical and physiological effects. The compound has been shown to induce cell cycle arrest and apoptosis in cancer cells, leading to the inhibition of tumor growth. N-butyl-3-[(2,2-dimethylpropanoyl)amino]benzamide has also been found to reduce the production of inflammatory mediators, such as prostaglandins and cytokines, which could be beneficial in the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-butyl-3-[(2,2-dimethylpropanoyl)amino]benzamide in lab experiments is its potent biological activity, which makes it a valuable tool for studying various biological processes. However, one limitation of N-butyl-3-[(2,2-dimethylpropanoyl)amino]benzamide is its relatively complex synthesis method, which may limit its availability and use in some research settings.

Future Directions

There are several future directions for the research and development of N-butyl-3-[(2,2-dimethylpropanoyl)amino]benzamide. One potential direction is the exploration of its use in combination with other cancer therapies, such as chemotherapy and radiation therapy. Another direction is the investigation of its potential applications in other inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Additionally, further studies are needed to fully understand the mechanism of action of N-butyl-3-[(2,2-dimethylpropanoyl)amino]benzamide and its potential side effects.

Synthesis Methods

The synthesis of N-butyl-3-[(2,2-dimethylpropanoyl)amino]benzamide involves several steps that require the use of specific reagents and conditions. The process starts with the reaction of 3-aminobenzoic acid with butylamine to form N-butyl-3-aminobenzoic acid. This intermediate is then subjected to a series of reactions, including esterification, acylation, and amidation, to yield the final product, N-butyl-3-[(2,2-dimethylpropanoyl)amino]benzamide.

Scientific Research Applications

N-butyl-3-[(2,2-dimethylpropanoyl)amino]benzamide has been extensively studied for its potential applications in medical research. The compound has been found to exhibit potent antitumor activity, making it a promising candidate for the development of new cancer therapies. N-butyl-3-[(2,2-dimethylpropanoyl)amino]benzamide has also been shown to possess anti-inflammatory properties, which could be beneficial in the treatment of various inflammatory diseases.

properties

Product Name

N-butyl-3-[(2,2-dimethylpropanoyl)amino]benzamide

Molecular Formula

C16H24N2O2

Molecular Weight

276.37 g/mol

IUPAC Name

N-butyl-3-(2,2-dimethylpropanoylamino)benzamide

InChI

InChI=1S/C16H24N2O2/c1-5-6-10-17-14(19)12-8-7-9-13(11-12)18-15(20)16(2,3)4/h7-9,11H,5-6,10H2,1-4H3,(H,17,19)(H,18,20)

InChI Key

DJAKDKHUFMOMAH-UHFFFAOYSA-N

SMILES

CCCCNC(=O)C1=CC(=CC=C1)NC(=O)C(C)(C)C

Canonical SMILES

CCCCNC(=O)C1=CC(=CC=C1)NC(=O)C(C)(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.